molecular formula C13H11Cl2N3O B11016649 2,6-dichloro-N-(4,6-dimethylpyrimidin-2-yl)benzamide

2,6-dichloro-N-(4,6-dimethylpyrimidin-2-yl)benzamide

Cat. No.: B11016649
M. Wt: 296.15 g/mol
InChI Key: JWPWDKKAYRBJAZ-UHFFFAOYSA-N
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Description

2,6-DICHLORO-N-(4,6-DIMETHYL-2-PYRIMIDINYL)BENZAMIDE is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-DICHLORO-N-(4,6-DIMETHYL-2-PYRIMIDINYL)BENZAMIDE typically involves the reaction of 2,6-dichlorobenzoyl chloride with 4,6-dimethyl-2-aminopyrimidine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of 2,6-DICHLORO-N-(4,6-DIMETHYL-2-PYRIMIDINYL)BENZAMIDE can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the overall yield and purity of the product. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

2,6-DICHLORO-N-(4,6-DIMETHYL-2-PYRIMIDINYL)BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) are commonly used.

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Hydrolysis: Acidic conditions (HCl, H₂SO₄) or basic conditions (NaOH, KOH) are used.

Major Products Formed

Scientific Research Applications

2,6-DICHLORO-N-(4,6-DIMETHYL-2-PYRIMIDINYL)BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-DICHLORO-N-(4,6-DIMETHYL-2-PYRIMIDINYL)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes such as signal transduction, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-DICHLORO-N-(4,6-DIMETHYL-2-PYRIMIDINYL)BENZAMIDE is unique due to its specific substitution pattern on the benzene and pyrimidine rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H11Cl2N3O

Molecular Weight

296.15 g/mol

IUPAC Name

2,6-dichloro-N-(4,6-dimethylpyrimidin-2-yl)benzamide

InChI

InChI=1S/C13H11Cl2N3O/c1-7-6-8(2)17-13(16-7)18-12(19)11-9(14)4-3-5-10(11)15/h3-6H,1-2H3,(H,16,17,18,19)

InChI Key

JWPWDKKAYRBJAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)C2=C(C=CC=C2Cl)Cl)C

solubility

>44.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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